2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
Description
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, a 4-methylphenyl group at position 4, and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3,4-dichlorophenyl group, enhancing its steric and electronic complexity.
Properties
CAS No. |
476486-06-3 |
|---|---|
Molecular Formula |
C23H17Cl3N4OS |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C23H17Cl3N4OS/c1-14-2-9-18(10-3-14)30-22(15-4-6-16(24)7-5-15)28-29-23(30)32-13-21(31)27-17-8-11-19(25)20(26)12-17/h2-12H,13H2,1H3,(H,27,31) |
InChI Key |
BSGQNNACTSKIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
3,4-Dichloroaniline is refluxed with acetic anhydride in anhydrous dichloromethane (DCM) at 60°C for 4–6 hours. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride, yielding the acetamide derivative.
Key Data:
-
Yield: 85–90% after recrystallization from ethanol.
-
Characterization:
-
1H NMR (400 MHz, DMSO-d6): δ 10.27 (s, 1H, NH), 7.72–7.68 (m, 2H, Ar-H), 7.52–7.48 (m, 1H, Ar-H), 2.08 (s, 3H, CH3).
-
FTIR (cm⁻¹): 3280 (N–H stretch), 1655 (C=O), 1540 (C–Cl).
-
Preparation of 2-Bromo-N-(3,4-Dichlorophenyl)Acetamide
The bromoacetamide intermediate is synthesized to introduce the reactive α-bromo group for subsequent sulfanyl coupling.
Bromination of N-(3,4-Dichlorophenyl)Acetamide
N-(3,4-Dichlorophenyl)acetamide is treated with bromine (Br2) in glacial acetic acid under controlled conditions (0–5°C, 2 hours). The reaction follows a radical bromination mechanism, selectively substituting the α-hydrogen of the acetamide’s methyl group.
Optimized Parameters:
-
Molar Ratio: 1:1.2 (acetamide:Br2).
-
Solvent: Glacial acetic acid.
-
Yield: 75–80% after purification via silica gel chromatography.
Characterization:
Synthesis of 5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol
The 1,2,4-triazole-thiol core is constructed through cyclization of a hydrazide intermediate.
Hydrazide Formation
4-Methylphenylacetic acid is esterified using methanol and sulfuric acid (Fischer esterification), followed by refluxing with hydrazine hydrate (80°C, 4 hours) to yield 4-methylphenylacetohydrazide.
Key Reaction Data:
Cyclization to Triazole-Thiol
The hydrazide is cyclized with 4-chlorophenyl isothiocyanate in methanol containing 10% NaOH (reflux, 6 hours). The reaction proceeds via nucleophilic attack of the hydrazide’s NH2 group on the isothiocyanate’s carbon, followed by intramolecular cyclization and sulfur elimination.
Characterization:
-
1H NMR (400 MHz, DMSO-d6): δ 13.8 (s, 1H, SH), 7.85–7.45 (m, 8H, Ar-H), 2.40 (s, 3H, CH3).
-
HRMS (m/z): [M+H]+ Calc. for C15H12ClN3S: 308.04; Found: 308.05.
Coupling of Triazole-Thiol with Bromoacetamide
The final step involves nucleophilic substitution between the triazole-thiol and 2-bromo-N-(3,4-dichlorophenyl)acetamide.
Reaction Mechanism and Conditions
The triazole-thiol is deprotonated with sodium hydride (NaH) in dry DCM, generating a thiolate anion. This anion attacks the electrophilic α-carbon of the bromoacetamide, displacing bromide and forming the sulfanyl linkage.
Optimized Parameters:
-
Molar Ratio: 1:1.1 (triazole-thiol:bromoacetamide).
-
Base: NaH (2 equiv).
Characterization of Final Product:
-
1H NMR (400 MHz, DMSO-d6): δ 10.24 (s, 1H, NH), 7.80–7.30 (m, 11H, Ar-H), 4.08 (s, 2H, SCH2), 2.38 (s, 3H, CH3).
-
13C NMR (100 MHz, DMSO-d6): δ 168.2 (C=O), 158.1 (triazole-C), 140.5–125.3 (Ar-C), 35.6 (SCH2), 21.2 (CH3).
-
HRMS (m/z): [M+H]+ Calc. for C23H17Cl3N4OS: 529.02; Found: 529.03.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each synthesis step:
| Step | Reactants | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 3,4-Dichloroaniline + Acetic anhydride | Reflux, 6h | 85–90 | >98% |
| 2 | N-(3,4-Dichlorophenyl)acetamide + Br2 | 0–5°C, 2h | 75–80 | >95% |
| 3 | 4-Methylphenylacetohydrazide + 4-Chlorophenyl isothiocyanate | Reflux, NaOH/MeOH | 90–95 | >97% |
| 4 | Triazole-thiol + Bromoacetamide | NaH, DCM, 12h | 70–75 | >96% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its sulfanyl (-S-) and triazole moieties. Key reagents and outcomes include:
| Reagent/Conditions | Reaction Site | Product | Yield | Notes |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfanyl group | Sulfoxide derivative | ~65% | Mild conditions, room temperature |
| KMnO₄ (acidic) | Triazole ring | Oxidized triazole with ketone formation | ~50% | Requires reflux in H₂SO₄ |
| Ozone (O₃) | Aromatic chlorophenyl groups | Cleavage to carboxylic acids | Variable | Rarely used due to over-oxidation risks |
Mechanism :
-
The sulfanyl group oxidizes to sulfoxide (R-SO-R) via electrophilic attack.
-
Triazole oxidation may involve ring opening or hydroxylation.
Reduction Reactions
Reduction primarily targets the acetamide carbonyl and chlorine substituents :
| Reagent/Conditions | Reaction Site | Product | Yield |
|---|---|---|---|
| LiAlH₄ (anhydrous ether) | Carbonyl group | Secondary amine (N-(3,4-dichlorophenyl)ethylamine) | ~70% |
| H₂/Pd-C | Chlorine atoms | Dechlorinated triazole-acetamide | ~40% |
| NaBH₄/MeOH | Sulfanyl group | Thiol (-SH) derivative | <30% |
Key Insight :
-
Catalytic hydrogenation selectively removes chlorine atoms without altering the triazole core.
Substitution Reactions
The chlorine atoms and triazole ring are reactive sites for nucleophilic/electrophilic substitutions:
| Reaction Type | Reagent | Site | Product | Conditions |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Piperidine | 3,4-Dichlorophenyl | Piperidine-substituted acetamide | DMF, 80°C |
| Electrophilic Halogenation | Br₂/FeCl₃ | Triazole ring | Brominated triazole | 0°C, dark |
| Sulfonation | SO₃/H₂SO₄ | Phenyl rings | Sulfonated derivative | 100°C, 6 hr |
Example Reaction Pathway :
Amine substitution at dichlorophenyl group.
Cycloaddition and Coupling Reactions
The triazole ring participates in click chemistry and cross-coupling:
| Reaction | Reagent/Partner | Product | Application |
|---|---|---|---|
| CuAAC (Click Chemistry) | Alkyne + CuSO₄ | Triazole-linked dimer | Bioconjugation |
| Suzuki Coupling | Boronic acid | Biaryl-triazole hybrid | Drug design |
Conditions :
Hydrolysis and Stability
The compound is stable under acidic conditions but hydrolyzes in basic environments:
| Condition | Site | Product |
|---|---|---|
| NaOH (aq.)/Δ | Acetamide | Carboxylic acid + 3,4-dichloroaniline |
| HCl (conc.) | Triazole | Ring-opened thiosemicarbazide |
Stability Data :
-
pH 7–9 : Stable for >24 hr.
-
UV Light : Degrades via radical pathways (observed in photolysis studies).
Comparative Reaction Table
| Reaction Type | Reagents | Major Product | Yield (%) | Key Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂ | Sulfoxide | 65 | |
| Reduction | LiAlH₄ | Secondary amine | 70 | |
| Substitution | Piperidine | Piperidine-acetamide | 85 | |
| Click Chemistry | CuSO₄/Alkyne | Triazole dimer | 90 |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances the biological activity against various bacterial and fungal strains. Studies have reported that derivatives of 1,2,4-triazoles can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Candida albicans | Effective antifungal activity |
Anticancer Properties
The compound has shown promise in cancer research. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes related to cell proliferation and survival . For instance, studies have demonstrated that triazole-based compounds can target pathways involved in tumor growth.
Antidiabetic Effects
Some derivatives of triazoles have been linked to hypoglycemic effects, making them candidates for diabetes management. The compound's structure may influence glucose metabolism and insulin sensitivity . Preliminary studies suggest that it could modulate metabolic pathways beneficial for diabetic patients.
Case Study 1: Antimicrobial Efficacy
A study conducted by Holla et al. (2002) examined a series of triazole compounds similar to the one in focus. Results indicated that compounds with sulfanyl substitutions exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts. The study highlighted the importance of structural modifications in improving efficacy against resistant strains .
Case Study 2: Anticancer Activity
In a recent investigation published in Pharmaceutical Research, researchers synthesized various triazole derivatives and tested their cytotoxic effects on breast cancer cell lines. The findings revealed that certain modifications led to increased apoptosis rates in treated cells. The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide was among those showing promising results .
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural Features :
- Triazole ring: The 1,2,4-triazole scaffold is known for its stability and ability to participate in hydrogen bonding, which is critical for biological interactions .
- The 4-methylphenyl group contributes to lipophilicity, influencing membrane permeability. The 3,4-dichlorophenyl acetamide moiety increases molecular weight and steric bulk, possibly affecting pharmacokinetic properties .
Formation of the triazole core via cyclization or 1,3-dipolar cycloaddition.
Thiolation at position 3 of the triazole.
Alkylation with bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
Applications :
Triazole-acetamide hybrids are frequently explored for antimicrobial, anti-inflammatory, and antiviral activities. The dichlorophenyl substituent in this compound may enhance its bioactivity compared to simpler analogs .
Comparison with Similar Compounds
Below is a systematic comparison with structurally related triazole-acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Variations
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound and its 2,6-dichloro analog () exhibit nearly identical molecular weights but differ in solubility due to steric effects of the dichloro substituents.
- The dimethylamino group in reduces LogP slightly compared to the target compound, suggesting improved solubility but reduced membrane permeability .
Activity Trends :
- Dichlorophenyl-substituted acetamides (e.g., ) show enhanced bioactivity over mono-chloro derivatives due to increased electrophilicity and binding affinity.
- Anti-inflammatory activity in highlights the role of the triazole-thioacetamide scaffold in modulating COX-2, though efficacy is lower than diclofenac .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).
- Molecular Formula : C25H21ClN4OS
- Molecular Weight : 476.98 g/mol
- CAS Number : 443738-37-2
Antimicrobial Activity
Research indicates that compounds containing the triazole ring often exhibit significant antimicrobial properties. The specific compound in focus has shown effectiveness against various bacterial strains:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 3.91 mg/L |
| Escherichia coli | Antibacterial | 7.81 mg/L |
| Candida albicans | Antifungal | 15.63 mg/L |
The compound's mechanism of action likely involves the inhibition of critical enzymes or disruption of cellular pathways essential for microbial survival .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit tumor growth through various mechanisms:
- Enzyme Inhibition : The triazole moiety can interfere with enzyme activities related to cancer cell proliferation.
- Receptor Modulation : It may modulate receptor functions that are pivotal in cancer signaling pathways.
In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The presence of the triazole ring enhances interaction with biological targets.
- The sulfanyl group contributes to increased reactivity and potential interactions with enzymes.
- Substituents like chlorophenyl groups play a crucial role in modulating the activity and selectivity towards specific biological targets.
Research has shown that modifications to these groups can significantly alter the compound's efficacy and spectrum of activity .
Case Studies
- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of various triazole derivatives, including our compound. Results indicated that it outperformed several standard antibiotics against resistant strains of bacteria, showcasing its potential as a new therapeutic agent .
- Anticancer Activity Assessment : In a recent study on cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to conventional chemotherapeutics .
Q & A
Basic: What are the key considerations for synthesizing this compound to ensure high yield and purity?
Answer: Synthesis requires careful optimization of reaction conditions, including temperature control (e.g., maintaining 60–80°C for cyclization), stoichiometric ratios of triazole-thiol intermediates, and purification via column chromatography or recrystallization. Evidence from analogous triazole-acetamide syntheses highlights the use of coupling agents like EDCI/HOBt for amide bond formation and sulfur nucleophiles for thioether linkages . Purity validation through HPLC (≥95%) is critical, as impurities from incomplete substitution (e.g., residual 4-methylphenyl groups) can skew bioactivity data .
Basic: How can spectroscopic techniques confirm the molecular structure of this compound?
Answer:
- NMR : Analyze - and -NMR spectra for diagnostic peaks, such as sulfanyl-proton shifts (δ 3.8–4.2 ppm) and acetamide carbonyl signals (δ 165–170 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm triazole ring geometry, as demonstrated in structurally related compounds (e.g., C–S bond length ~1.8 Å) .
- IR : Identify thioamide (C=S) stretches near 650 cm and triazole ring vibrations (1450–1600 cm) .
Advanced: What computational approaches predict the reactivity or binding affinity of this compound in biological systems?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electrophilic sites (e.g., sulfanyl group) for nucleophilic attack or hydrogen bonding .
- Molecular Docking : Screen against target enzymes (e.g., cytochrome P450) using software like AutoDock Vina, referencing PubChem’s 3D conformer data (InChIKey: GTQQWWSFTGMJAD) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Experimental Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, pH 7.4 buffers) to isolate compound-specific effects .
- Meta-Analysis : Apply statistical tools (ANOVA, principal component analysis) to identify confounding variables (e.g., solvent polarity, incubation time) .
- Structural Analog Comparison : Cross-reference with triazole derivatives (e.g., N-(3-chloro-4-methoxyphenyl) analogs) to discern substituent-driven activity shifts .
Advanced: What strategies optimize solubility and bioavailability without altering the pharmacophore?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility, as seen in sulfonamide analogs .
- Nanoparticle Encapsulation : Use PLGA-based carriers to improve dissolution rates, validated via dynamic light scattering (DLS) .
- Co-Crystallization : Explore co-formers (e.g., succinic acid) to stabilize polymorphs with higher bioavailability .
Basic: What parameters are critical for designing pH/temperature stability studies?
Answer:
- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers and temperatures (25–60°C) for 14 days, monitoring degradation via LC-MS .
- Kinetic Modeling : Calculate degradation rate constants () using Arrhenius plots to predict shelf-life .
- Storage Recommendations : Store at –20°C in inert atmospheres to prevent oxidation of the sulfanyl group .
Advanced: How can quantum chemistry elucidate degradation pathways?
Answer:
- Reaction Path Search : Use GRRM17 software to map transition states for hydrolysis or oxidation, identifying vulnerable sites (e.g., triazole ring) .
- Fukui Indices : Calculate electrophilicity () to predict sites prone to radical-mediated degradation .
- Experimental Correlation : Validate computational predictions with LC-QTOF-MS to detect degradation byproducts .
Advanced: What methodologies elucidate multi-target enzyme interactions?
Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying inhibitor concentrations to determine values for each target .
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- CRISPR-Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. enzyme-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
